molecular formula C6H6N2O B074263 1-(Pyridazin-3-yl)ethanone CAS No. 1122-63-0

1-(Pyridazin-3-yl)ethanone

Cat. No. B074263
CAS RN: 1122-63-0
M. Wt: 122.12 g/mol
InChI Key: FTSKLNSVINAQGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Pyridazin-3-yl)ethanone derivatives involves several strategies, including Friedel-Crafts acylation, multi-component coupling reactions, and cyclization techniques. For example, derivatives have been synthesized using a one-pot, four-component coupling reaction catalyzed by natural hydroxyapatite, showcasing the versatility in synthesizing pyridazinone derivatives with complex substituents (Louroubi et al., 2019).

Molecular Structure Analysis

Molecular structure elucidation of 1-(Pyridazin-3-yl)ethanone derivatives often employs a combination of spectroscopic techniques such as NMR, IR, and mass spectrometry, complemented by single-crystal X-ray diffraction for solid-state analysis. Computational studies, including density functional theory (DFT), have been used to predict spectral and geometrical data, providing insights into the molecule's electronic structure and reactivity (Louroubi et al., 2019).

Chemical Reactions and Properties

1-(Pyridazin-3-yl)ethanone and its derivatives participate in various chemical reactions, including diazotization, coupling with active methylene compounds, and reactions with isothiocyanates to produce thiourea derivatives. These reactions extend the utility of pyridazinone derivatives in synthesizing a wide array of heterocyclic compounds with potential biological activities (Attaby et al., 2006).

Scientific Research Applications

Synthesis and Antimicrobial Activity

1-(Pyridazin-3-yl)ethanone derivatives have been explored for their potential in synthesizing compounds with significant antimicrobial activity. For instance, one study successfully synthesized a compound that showed notable antimicrobial efficacy, highlighting the utility of incorporating the 1-(pyridazin-3-yl)ethanone moiety into antimicrobial agents (Salimon, Salih, & Hussien, 2011).

Anticancer and Antiangiogenic Effects

Research has also focused on the antiangiogenic and growth inhibitory effects of novel curcumin analogues derived from 1-(pyridazin-3-yl)ethanone on cancer models. These compounds have demonstrated potential in inhibiting tumor growth and suppressing neovascularization, indicating their promise in cancer therapy (Chandru, Sharada, Kumar, & Rangappa, 2008).

HCV NS5B Polymerase Inhibition

The pyridazinone scaffold has been utilized in the development of novel inhibitors targeting the HCV NS5B polymerase. These inhibitors, derived from 5-hydroxy-3(2H)-pyridazinone derivatives, show significant activity against genotype 1 HCV NS5B polymerase, contributing to the pool of potential therapeutic agents for treating hepatitis C virus infections (Zhou et al., 2008).

DNA Binding and Nuclease Activity

Cu(II) complexes of ligands derived from 1-(pyridazin-3-yl)ethanone have been synthesized and shown to possess good DNA binding propensity. These complexes have demonstrated nuclease activity, indicating their potential application in the study of DNA interactions and possibly in therapeutic interventions (Kumar et al., 2012).

Synthesis of Heterocyclic Compounds

The versatility of 1-(pyridazin-3-yl)ethanone extends to the synthesis of various heterocyclic compounds with potential biological activities. For example, research has led to the creation of compounds with moderate antifungal activity, underscoring the chemical scaffold’s utility in developing new therapeutic agents (Mamolo, Zampieri, Falagiani, Vio, & Banfi, 2003).

Future Directions

Given the diverse pharmacological activities of pyridazin-3(2H)-ones, this privileged skeleton should be extensively studied for therapeutic benefits . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .

properties

IUPAC Name

1-pyridazin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c1-5(9)6-3-2-4-7-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSKLNSVINAQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326422
Record name 1-(Pyridazin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridazin-3-yl)ethanone

CAS RN

1122-63-0
Record name 1122-63-0
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Record name 1-(Pyridazin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(pyridazin-3-yl)ethan-1-one
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